molecular formula C19H16ClF3N2O3S B2948704 1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 880807-70-5

1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2948704
CAS No.: 880807-70-5
M. Wt: 444.85
InChI Key: NRBJCLWZDCGBDY-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothienoimidazolone core modified with two distinct aromatic substituents and a sulfone group. The 5,5-dioxide moiety indicates oxidation of the thiophene ring to a sulfone, enhancing stability and polarity compared to non-oxidized analogs .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N2O3S/c1-11-5-6-14(8-15(11)20)25-17-10-29(27,28)9-16(17)24(18(25)26)13-4-2-3-12(7-13)19(21,22)23/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJCLWZDCGBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno-imidazole core with various substituents, including chloro and trifluoromethyl groups. The molecular formula is C15H12ClF3N2O2SC_{15}H_{12}ClF_3N_2O_2S with a molecular weight of approximately 366.78 g/mol.

Property Value
Molecular FormulaC15H12ClF3N2O2S
Molecular Weight366.78 g/mol
IUPAC NameThis compound

Antiviral Properties

Research indicates that compounds with similar structures exhibit antiviral activity. For example, certain thieno-imidazole derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.

  • Case Study : A derivative of thieno-imidazole was tested against the Tobacco Mosaic Virus (TMV), showing an EC50 value of 58.7 μg/mL, suggesting moderate antiviral activity .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Studies have indicated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific cellular pathways involved in cancer progression, such as the MAPK signaling pathway .

Enzyme Inhibition

Inhibitory effects on various enzymes have been reported. For instance, compounds structurally similar to the target compound have been shown to inhibit key enzymes involved in metabolic pathways.

  • Example : A related thiazolidinone derivative demonstrated over 95% inhibition of NS5B RNA polymerase in vitro, highlighting the potential for similar activity in the target compound .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of thieno-imidazole derivatives:

  • Synthesis : The synthesis typically involves multi-step reactions starting from simpler precursors, utilizing conditions that enhance yield and purity.
  • Biological Evaluation : Various assays have been conducted to assess cytotoxicity (CC50 values) and efficacy (EC50 values) against different biological targets.

Tables of Biological Activity

Activity Type Target/Pathway EC50/CC50 Values
AntiviralTobacco Mosaic VirusEC50 = 58.7 μg/mL
AnticancerMAPK PathwayCC50 = Varies by compound
Enzyme InhibitionNS5B RNA PolymeraseIC50 = 32.2 μM

Comparison with Similar Compounds

Key structural features :

  • Position 1 : A 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity. The chloro substituent may enhance metabolic stability, while the methyl group increases hydrophobicity.
  • Position 3 : A 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects that could influence electronic distribution and binding interactions.

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrothienoimidazolone derivatives with diverse substituents. Below is a comparative analysis of structurally related analogs, focusing on molecular properties, substituent effects, and inferred physicochemical characteristics.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 1/3) Molecular Formula Molecular Weight (g/mol) Key Physical Properties
Target Compound 1: 3-chloro-4-methylphenyl
3: 3-(trifluoromethyl)phenyl
C₂₁H₁₇ClF₃N₂O₃S* ~460.9 (estimated) Predicted high lipophilicity; stability from sulfone group
1-(4-Ethoxyphenyl)-3-phenyl analog 1: 4-ethoxyphenyl
3: phenyl
C₁₉H₂₀N₂O₃S 368.44 Likely lower boiling point due to ethoxy group; moderate polarity
1-(2-chlorophenyl)-3-phenyl analog 1: 2-chlorophenyl
3: phenyl
C₁₇H₁₅ClN₂O₃S 362.83 Density/stability similar to target; lower molecular weight
1-phenyl-3-[3-(trifluoromethyl)phenyl] thione analog 1: phenyl
3: 3-(trifluoromethyl)phenyl
(thione instead of ketone)
C₁₈H₁₅F₃N₂O₂S₂ 412.45 Density: 1.56 g/cm³; boiling point: 559.1°C (predicted)

*Estimated based on structural analogs.

Key Differences and Implications:

Chloro vs. Ethoxy: The 3-chloro-4-methylphenyl group in the target compound increases lipophilicity (ClogP ~4.5 estimated) compared to the 4-ethoxyphenyl analog (ClogP ~3.2), which may affect membrane permeability .

Sulfone vs. Thione :

  • The 5,5-dioxide group in the target compound increases polarity and oxidative stability compared to the thione analog in Table 1, which may degrade under reducing conditions .

Thermal Stability :

  • The thione analog’s predicted boiling point (559.1°C) suggests high thermal stability, likely shared by the target compound due to its sulfone group and aromatic substituents .

Synthetic Accessibility :

  • The ethoxyphenyl and 2-chlorophenyl analogs are synthesized via nucleophilic substitution with halides, suggesting similar routes for the target compound using 3-chloro-4-methylphenyl halides and trifluoromethylphenyl reagents .

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